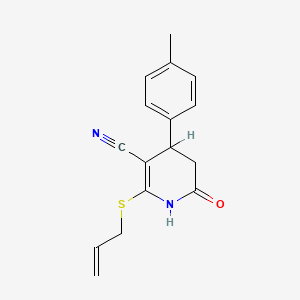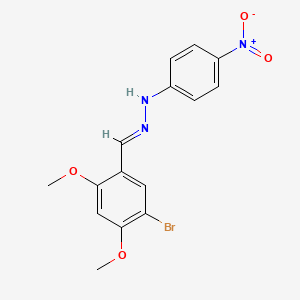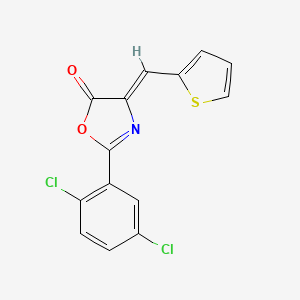![molecular formula C18H19ClN2O4 B11691024 N'-[2-(4-chloro-3-methylphenoxy)acetyl]-3-phenoxypropanehydrazide](/img/structure/B11691024.png)
N'-[2-(4-chloro-3-methylphenoxy)acetyl]-3-phenoxypropanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[2-(4-chloro-3-methylphenoxy)acetyl]-3-phenoxypropanehydrazide is an organic compound with a complex structure that includes phenoxy and hydrazide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-chloro-3-methylphenoxy)acetyl]-3-phenoxypropanehydrazide typically involves multiple steps. One common method starts with the reaction of 4-chloro-3-methylphenol with chloroacetic acid to form 4-chloro-3-methylphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield 4-chloro-3-methylphenoxyacetohydrazide. Finally, this compound is coupled with 3-phenoxypropanoic acid under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
N’-[2-(4-chloro-3-methylphenoxy)acetyl]-3-phenoxypropanehydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N’-[2-(4-chloro-3-methylphenoxy)acetyl]-3-phenoxypropanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability
作用机制
The mechanism of action of N’-[2-(4-chloro-3-methylphenoxy)acetyl]-3-phenoxypropanehydrazide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting the function of certain enzymes or proteins, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation .
相似化合物的比较
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)-N’-{[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}acetohydrazide
- 2-(4-chloro-3-methylphenoxy)-N’-{[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}acetohydrazide
Uniqueness
N’-[2-(4-chloro-3-methylphenoxy)acetyl]-3-phenoxypropanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C18H19ClN2O4 |
|---|---|
分子量 |
362.8 g/mol |
IUPAC 名称 |
N'-[2-(4-chloro-3-methylphenoxy)acetyl]-3-phenoxypropanehydrazide |
InChI |
InChI=1S/C18H19ClN2O4/c1-13-11-15(7-8-16(13)19)25-12-18(23)21-20-17(22)9-10-24-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,20,22)(H,21,23) |
InChI 键 |
WJRGIHBGLMYZTO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OCC(=O)NNC(=O)CCOC2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11690941.png)

![4-Nitro-2-[(E)-[1,2,4]triazol-4-yliminomethyl]-phenol](/img/structure/B11690948.png)


![(3Z)-3-[(2-methoxy-5-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11690958.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11690970.png)
![N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B11690978.png)

![2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11690990.png)
![(4Z)-2-(4-chloro-3-nitrophenyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11691001.png)

![4-{(1E)-1-[2-(2,4-dinitrophenyl)hydrazinylidene]propyl}phenol](/img/structure/B11691010.png)
